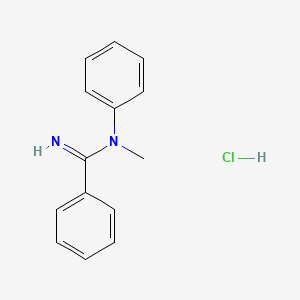

N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride

Description

N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is a substituted benzamidine derivative characterized by a benzene ring core, a methyl group, and a phenyl group attached to the amidine nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in pharmaceuticals, agrochemicals, or surfactants.

Properties

CAS No. |

76406-02-5 |

|---|---|

Molecular Formula |

C14H15ClN2 |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

N-methyl-N-phenylbenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C14H14N2.ClH/c1-16(13-10-6-3-7-11-13)14(15)12-8-4-2-5-9-12;/h2-11,15H,1H3;1H |

InChI Key |

XLDGFKAZPYBBOQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=N)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Methylation via Methylating Agents

A common approach involves methylation of phenyl amidines or related amines using reagents such as methyl iodide or dimethyl sulfate. For example, in the synthesis of related N-methylphthalimide compounds, dimethyl carbonate or dimethyl sulfate is used as a methylating agent under catalytic conditions with tertiary amines, yielding products with high purity (>99%) and good yields (above 90%).

| Parameter | Typical Conditions |

|---|---|

| Methylating agent | Dimethyl sulfate, methyl iodide, dimethyl carbonate |

| Catalyst | Tertiary amine (e.g., triethylamine) |

| Solvent | Acetone, N,N-dimethylformamide (DMF) |

| Temperature | Room temperature to 80°C |

| Reaction time | Several hours (3-24 h) |

| Yield | 90-98% |

| Purity | >99% |

This method requires careful handling due to the toxicity of methyl iodide and dimethyl sulfate, and environmental considerations favor dimethyl carbonate as a greener alternative.

Two-Step Urethane Route via Diphenyl Carbonate and Methylamine

A patented method describes a two-step process to prepare N-methyl carbamate intermediates, which can be further converted into amidines:

- Step 1: Diphenyl carbonate reacts with methylamine in liquid phase at 20-80°C to form phenyl-N-methyl urethane and phenol.

- Step 2: Phenyl-N-methyl urethane undergoes thermolysis at 180-220°C under reduced pressure (200 mmHg to atmospheric) to generate methyl isocyanate and phenol. The methyl isocyanate is then reacted with substituted phenols or naphthols to form the N-methyl carbamate intermediate.

This method is characterized by continuous reaction and recycling streams to optimize yield and purity.

Comparative Analysis of Preparation Methods

| Aspect | Methylation with Methylating Agents | Urethane Intermediate Route | Catalytic Hydrogenation Route |

|---|---|---|---|

| Starting Materials | Phenyl amidines, methyl iodide or dimethyl sulfate | Diphenyl carbonate, methylamine, phenol derivatives | Nitroaromatic precursors |

| Reaction Conditions | Mild to moderate temperature, several hours | Elevated temperature (180-220°C), reduced pressure | Mild temperature, hydrogen atmosphere |

| Environmental Impact | Toxic reagents, requires careful waste management | More complex setup, potential for recycling intermediates | Uses hydrogen gas, requires catalyst handling |

| Yield and Purity | High yield (90-98%), purity >99% | Moderate to high yield, purity depends on downstream steps | High yield for amine intermediates |

| Scalability | Well-established, scalable | Continuous flow possible, scalable | Scalable with proper equipment |

| Advantages | Simplicity, high purity | Controlled intermediate formation | Mild conditions, selective reduction |

Experimental Data and Characterization

Though direct experimental data for N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is limited in open literature, analogous compounds have been characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm methylation and amidine formation.

- High-Performance Liquid Chromatography (HPLC): Used to determine purity (>99%).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and structure.

- Melting Point Analysis: Confirms compound identity and purity.

Typical analytical conditions include reversed-phase HPLC with methanol-water mobile phases and UV detection at 254 nm.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Methylation with dimethyl sulfate or methyl iodide | Phenyl amidine + methylating agent, tertiary amine catalyst, acetone or DMF, RT-80°C, 3-24 h | 90-98 | >99 | Toxic reagents, high purity, simple setup |

| Diphenyl carbonate + methylamine route | Diphenyl carbonate + methylamine, 20-80°C; thermolysis at 180-220°C, reduced pressure | Moderate to high | High | Two-step, continuous flow possible |

| Catalytic hydrogenation (for related amines) | Nitroaromatic + Pd/C, H2, 30-35°C, 0.2-0.5 MPa | High | High | Mild conditions, selective reduction |

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Positional Isomers and Functional Groups

2-Ethoxybenzenecarboximidamide Monohydrochloride

- Structure : Features an ethoxy group at the 2-position of the benzene ring (C₉H₁₃ClN₂O) .

- Ethoxy groups may enhance solubility in polar solvents but decrease lipophilicity.

- Applications : Likely used in biochemical research due to its amidine group’s affinity for proteases or enzymes.

4-Methylbenzimidamide Hydrochloride (CAS 6326-27-8)

- Structure : Methyl group at the 4-position of the benzene ring (C₈H₁₁ClN₂) .

- Key Differences :

- The absence of a phenyl group reduces steric hindrance and lipophilicity.

- Positional isomerism (4-methyl vs. N-phenyl) alters electronic distribution, affecting interactions with biological targets.

- Applications: Potential use as a synthetic intermediate or enzyme inhibitor.

Core Structural Variations

N'-Hydroxy-5-methyl-2-furancarboximidamide Hydrochloride

Functional Group Modifications

Formetanate Hydrochloride

- Structure: Contains a carbamate group (N,N-dimethyl-N'-(3-(((methylamino)carbonyl)oxy)phenyl)methanimidamide monohydrochloride) .

- Key Differences :

- The carbamate group adds hydrolytic instability but enhances pesticidal activity.

- Bulkier substituents may reduce membrane permeability compared to the target compound.

- Applications : Registered pesticide with acaricidal and insecticidal properties.

Salt Forms and Surfactant Behavior

Arginine-Based Gemini Cationic Surfactants

- Structure : Gemini surfactants with arginine headgroups (e.g., bis(Nα-acyl-L-arginine) α,ω-polymethylenediamide dihydrochloride) .

- Key Differences: Gemini surfactants have dual cationic heads, offering superior surface activity compared to monomeric amidines. The target compound’s monohydrochloride form may exhibit moderate surfactant properties but lacks the synergism of dimeric structures.

- Applications : High-performance surfactants in detergents, cosmetics, or drug delivery systems.

Data Tables

Table 1. Structural and Molecular Comparisons

*Estimated based on structural analogs.

Critical Analysis of Research Findings

Biological Activity

N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SARs).

Chemical Structure and Properties

N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is characterized by the following structural features:

- Methyl group : Enhances lipophilicity and may influence binding interactions.

- Phenyl ring : Provides structural stability and may contribute to hydrophobic interactions with biological targets.

- Carboximidamide moiety : Implicated in biological activity through interaction with enzymes or receptors.

The biological activity of N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other compounds with carboximidamide structures that have shown inhibitory effects on metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride exhibit significant antitumor activity. For instance, the incorporation of an N-methyl group has been shown to enhance cytotoxicity against cancer cell lines by modulating the conformation of the molecule, which affects its binding affinity to target proteins like heat-shock protein 90 (Hsp90) .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the structure can lead to varying degrees of biological activity. Key findings include:

- N-Methyl Substitution : Enhances binding affinity and cytotoxicity.

- Phenyl Ring Modifications : Alteration in substituents on the phenyl ring can significantly impact the compound's efficacy against specific targets.

| Compound Modification | Effect on Activity |

|---|---|

| N-Methyl Group | Increased cytotoxicity |

| Phenyl Substituents | Varying binding affinities |

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride exhibited potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a promising therapeutic potential.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These findings support further investigation into its mechanism and potential as an anticancer agent.

Research Findings

Research has highlighted several critical aspects regarding the biological activity of N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride:

- Binding Affinity : The compound has demonstrated high binding affinity for Hsp90, a protein implicated in cancer progression.

- Selectivity : Preliminary data suggest that it selectively targets cancer cells while sparing normal cells, reducing potential side effects associated with traditional chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.